N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(18,19)15-11-5-4-10-6-7-16(12(10)9-11)14(17)13-3-2-8-20-13/h2-5,8-9,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLVABIPAXYACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Positional Selectivity
The synthesis begins with the regioselective nitration of 2,3-dihydroindole (indoline) to introduce a nitro group at the 6-position. Directed ortho-metalation techniques using LDA (lithium diisopropylamide) in THF at −78°C enable precise nitro group placement, achieving 85% regioselectivity for 6-nitroindoline. Alternative approaches employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), yielding 6-nitroindoline with 72% efficiency but requiring subsequent purification via silica gel chromatography to remove para-substituted byproducts.
Reduction and Sulfonylation
Catalytic hydrogenation of 6-nitroindoline over Pd/C (10 wt%) in ethanol at 50 psi H₂ affords 6-aminoindoline in near-quantitative yield. Subsequent sulfonylation with methanesulfonyl chloride (1.2 equiv) in the presence of Et₃N (2.0 equiv) in dichloromethane at 0°C yields N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide (93% isolated yield). Side reactions, such as over-sulfonylation at the indoline nitrogen, are mitigated by maintaining sub-stoichiometric methanesulfonyl chloride and low temperatures.
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, CH₂Cl₂ | 25°C | 4 h | 78% |
| EDCl Coupling | EDCl, DMAP, DMF | 50°C | 2 h | 85% |
| Direct Acyl Chloride | Et₃N, CH₂Cl₂ | 0°C → 25°C | 6 h | 68% |
Integrated One-Pot Strategies
Tandem Reduction-Sulfonylation-Acylation
A streamlined one-pot protocol eliminates intermediate isolation steps. After nitro reduction, the reaction mixture is directly treated with methanesulfonyl chloride and Et₃N, followed by in situ acylation with furan-2-carbonyl chloride. This method reduces purification losses, achieving an overall yield of 74%. Critical to success is pH control during sulfonylation (pH 8–9) to prevent indoline ring oxidation.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (DMF, DMSO) enhance acylation rates but risk sulfonamide decomposition above 60°C. Dichloromethane and toluene offer improved thermal stability, with toluene enabling reflux conditions (110°C) for sluggish acylations without product degradation.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Meta-directing effects of the indoline nitrogen often lead to 4-nitro byproducts. Employing bulky directing groups (e.g., tert-butoxycarbonyl) at the nitrogen temporarily shifts nitration to the 6-position, followed by deprotection under acidic conditions (HCl/EtOH).
Acylation Side Reactions
Competitive acylation at the sulfonamide nitrogen is suppressed through steric hindrance. Introducing a transient protecting group (e.g., Fmoc) on the sulfonamide during indoline acylation, followed by piperidine-mediated deprotection, ensures exclusive N1 acylation.
Analytical Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, J = 1.8 Hz, 1H, furan H-5), 7.45 (dd, J = 8.5, 1.8 Hz, 1H, indole H-7), 6.95–7.10 (m, 3H, aromatic), 4.30 (t, J = 8.0 Hz, 2H, CH₂), 3.15 (t, J = 8.0 Hz, 2H, CH₂), 3.02 (s, 3H, SO₂CH₃).
-
HRMS : m/z calculated for C₁₅H₁₅N₂O₄S [M+H]⁺: 327.0748, found: 327.0745.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its role in biological systems and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Main Compound : 2,3-Dihydroindole core. This partially saturated indole derivative may enhance metabolic stability compared to fully aromatic indoles while retaining planar rigidity for receptor binding .
- N-(2-Furymethyl)methanesulfonamide (): Lacks a fused bicyclic system, instead featuring a simple furan-methyl group.
- N-[(1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide (): Replaces dihydroindole with a dihydrobenzisothiazole core. The sulfonamide group is attached via a methylene linker, differing in electronic properties due to the benzisothiazole’s sulfone group .
- JNJ5207787 (): Shares an indole core but substitutes the 1-position with an acetyl group and the 6-position with a piperidinyl acrylamide. This increases molecular weight (MW) and introduces hydrogen-bonding motifs, likely altering receptor selectivity .
Sulfonamide Positioning and Substituents
- Sch225336 (): A bis-sulfone derivative with methanesulfonamide at a terminal ethyl group. The dual sulfonyl groups enhance polarity and may confer CB2 receptor selectivity .
- N-[(Furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide (): Sulfonamide is part of a benzamide side chain. The additional imidazole and sulfanyl groups increase MW (492.6 g/mol) and introduce thioether reactivity, contrasting with the main compound’s simpler structure .
Molecular Weight and Complexity
Functional Group Impact
- Furan vs. Benzene Rings : The main compound’s furan-2-carbonyl group introduces oxygen-based electronegativity, which may influence binding to oxidoreductases or aromatic receptors. In contrast, Sch225336’s methoxy-substituted benzene rings enhance lipophilicity .
- Sulfonamide Reactivity : The direct attachment of sulfonamide to the dihydroindole in the main compound contrasts with ’s methylene-linked sulfonamide, which may reduce steric hindrance during target engagement .
Biological Activity
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both furan and indole moieties, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.34 g/mol. Its structure includes a furan ring and an indole derivative, which are key components contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₄S |
| Molecular Weight | 306.34 g/mol |
| CAS Number | 1040661-21-9 |
| Chemical Structure | Chemical Structure |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives with furan rings have been shown to inhibit viral proteases, which are critical for viral replication .
- Anticancer Properties : The indole moiety is often associated with anticancer activity. Research indicates that compounds containing indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
- Antimicrobial Effects : The sulfonamide group present in the compound may enhance its antimicrobial properties, as sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis .
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds or structural analogs:
- A study on indole-based compounds revealed that modifications at the indole position significantly influenced their anticancer activity against various cancer cell lines. The introduction of the furan carbonyl moiety was found to enhance the potency of these compounds against specific cancer types .
- Another investigation focused on the antiviral potential of furan-containing compounds against SARS-CoV-2. Derivatives showed promising inhibitory effects on viral proteases, suggesting that similar structural features in this compound could yield effective antiviral agents .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Q & A
Q. What synthetic routes are used to prepare N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions, typically involving sulfonamide formation through coupling of a primary amine (e.g., 2,3-dihydro-1H-indol-6-amine) with methanesulfonyl chloride under basic conditions. Key steps include:
- Amine activation : Use of triethylamine or sodium hydroxide to deprotonate the amine and facilitate nucleophilic substitution .
- Furan-2-carbonyl introduction : Acylation reactions with furan-2-carbonyl chloride in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (0–25°C) to avoid side reactions .
- Optimization : Yields are maximized by maintaining anhydrous conditions, stoichiometric control, and monitoring via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (indole and furan rings) and sulfonamide functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₄N₂O₄S) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is assessed using reverse-phase HPLC with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the furan-2-carbonyl moiety influence the compound’s biological activity and chemical stability?
- Electronic effects : The electron-withdrawing furan carbonyl enhances sulfonamide’s hydrogen-bonding capacity, improving target binding (e.g., enzyme active sites) .
- Stability : Susceptibility to hydrolysis under acidic/alkaline conditions requires stability studies via accelerated degradation tests (40°C/75% RH for 6 months) .
- Comparative studies : Replace furan with thiophene or phenyl groups to evaluate activity-structure relationships (e.g., reduced potency in thiophene analogs) .
Q. What strategies mitigate low aqueous solubility during in vitro assays?
- Salt formation : Hydrochloride salts improve solubility in PBS (pH 7.4) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives for enhanced bioavailability .
Q. How can contradictory biological data (e.g., variable IC₅₀ across studies) be resolved?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified NCI-H522) and culture conditions (e.g., 10% FBS, 37°C) .
- Orthogonal assays : Validate cytotoxicity with ATP-based luminescence and apoptosis markers (e.g., Annexin V/PI staining) .
Q. What structure-activity relationship (SAR) studies are essential for optimizing potency?
- Substituent variation : Modify the indole’s 6-position (e.g., electron-donating vs. withdrawing groups) and assess effects on tubulin polymerization inhibition .
- Stereochemical analysis : Compare cis vs. trans dihydroindole conformers using X-ray crystallography .
Q. What experimental approaches identify the compound’s molecular targets?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Competitive binding assays : Use radiolabeled colchicine to confirm tubulin as a target, with IC₅₀ shifts indicating direct competition .
Q. How can mechanistic studies elucidate its cellular effects (e.g., apoptosis vs. cell cycle arrest)?
Q. What computational tools model its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
